DM3-Sme

Description

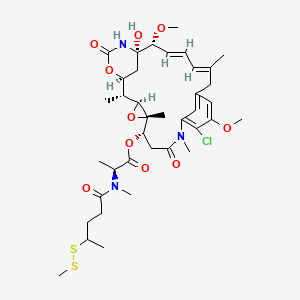

The exact mass of the compound this compound is 811.2939150 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOIJPSIDUQDNN-UQJMXLCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54ClN3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796073-70-6 | |

| Record name | Maytansine, N2′-deacetyl-N2′-[4-(methyldithio)-1-oxopentyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796073-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on DM3-SMe as a Tubulin Inhibitor in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology. Its roles are critical in maintaining cell structure, facilitating intracellular transport, and, most importantly, forming the mitotic spindle essential for chromosome segregation during cell division. The high proliferative rate of cancer cells makes them exquisitely dependent on the proper function of the mitotic spindle. This dependency has established tubulin as one of the most validated and successful targets in cancer chemotherapy.

Agents that interfere with microtubule dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, maytansinoids). DM3-SMe is a potent, synthetic derivative of maytansine, a natural product that functions as a powerful microtubule-destabilizing agent. As a tubulin inhibitor, this compound exerts its cytotoxic effects by disrupting microtubule function, leading to mitotic arrest and subsequent apoptosis. Its exceptional potency has made it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver highly cytotoxic agents directly to cancer cells. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its evaluation in a cancer research setting.

Core Mechanism of Action

This compound exerts its anticancer effects by directly interacting with tubulin, the fundamental building block of microtubules.

-

Binding Site: this compound binds to the maytansine site on β-tubulin. This site is distinct from those of other well-known tubulin inhibitors like colchicine, vinca alkaloids, or taxanes.[1] Binding at this site sterically hinders the formation of longitudinal tubulin-tubulin interactions, which are essential for the elongation of microtubules.[1]

-

Inhibition of Polymerization: By binding to tubulin dimers, this compound suppresses the polymerization of tubulin into microtubules. Unlike microtubule-stabilizing agents, which lock microtubules in a polymerized state, this compound actively promotes their disassembly.[2]

-

Disruption of Microtubule Dynamics: The primary mechanism of action is the suppression of microtubule dynamics. Microtubules in a cell are in a constant state of flux, rapidly growing and shrinking in a process called "dynamic instability." This process is vital for the mitotic spindle to correctly capture and align chromosomes. This compound dampens these dynamics, preventing the spindle from functioning correctly.

-

Mitotic Arrest: The disruption of the mitotic spindle function activates the spindle assembly checkpoint, a crucial cellular safeguard. This activation halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase.[3]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by the activation of caspases (such as caspase-3, -8, and -9), leading to the systematic dismantling of the cell.[3][4][5]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, from tubulin binding to the induction of apoptosis.

Role as a Payload in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal cytotoxic "payload" for ADCs. In this application, this compound is attached via a specialized linker to a monoclonal antibody that targets a tumor-specific antigen on the surface of cancer cells.

Quantitative Data Presentation

This compound exhibits exceptionally high cytotoxic activity in vitro. The available data highlights its sub-nanomolar potency.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Metric | Value | Cell Line | Citation |

| This compound | IC₅₀ | 0.0011 nM | Not Specified | [6] |

Note: The IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. The extremely low value for this compound underscores its potent cytotoxic nature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Objective: To determine if this compound inhibits the assembly of tubulin heterodimers into microtubules.

Principle: A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity. An inhibitor of polymerization will prevent this increase.

Materials:

-

Lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain)

-

Tubulin General Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (100%)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with ice-cold General Assay Buffer to a final concentration of ~4 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a 1x Assay Buffer with 1 mM GTP and 10% glycerol.

-

Prepare serial dilutions of this compound and control compounds in the 1x Assay Buffer.

-

-

Assay Setup (on ice):

-

In each well of the 96-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (known inhibitor) controls.

-

Add DAPI to the reconstituted tubulin stock to a final concentration of ~6 µM.

-

Initiate the reaction by adding the tubulin/DAPI mixture to each well to achieve a final tubulin concentration of 2 mg/mL.

-

-

Measurement:

-

Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

-

Cell Viability / Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to a cytotoxic compound.

Objective: To determine the concentration-dependent cytotoxicity of this compound on a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO).

-

Incubate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot percent viability against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle.

Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells. The fluorescence intensity of individual cells is directly proportional to their DNA content. Flow cytometry measures this intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Collect both adherent and floating cells (to include apoptotic cells).

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to gate the cell population and generate a histogram of DNA content.

-

-

Data Analysis:

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.

-

Compare the cell cycle distribution of this compound-treated cells to the control to identify arrest at a specific phase (an accumulation of cells in the G2/M peak is expected).[3]

-

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the preclinical evaluation of a tubulin inhibitor like this compound.

Conclusion and Future Directions

This compound is a tubulin inhibitor of extraordinary potency, operating through the disruption of microtubule polymerization, which culminates in G2/M cell cycle arrest and apoptosis. Its primary application in modern oncology is as a cytotoxic payload in antibody-drug conjugates, a strategy that leverages its high potency while mitigating systemic toxicity through targeted delivery. The technical protocols detailed in this guide provide a robust framework for researchers to investigate this compound and novel tubulin-targeting agents.

Future research should aim to broaden the publicly available data on this compound, including its IC₅₀ values across a comprehensive panel of cancer cell lines with varying resistance mechanisms. Further elucidation of its interaction with different tubulin isotypes and the downstream signaling pathways it modulates will provide deeper insights into its mechanism of action and potential biomarkers for sensitivity. As ADC technology continues to evolve with novel linkers and antibody targets, potent payloads like this compound will remain at the forefront of targeted cancer therapy development.

References

- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Microtubule/Tubulin抑制剂 | MCE [medchemexpress.cn]

The Role of Maytansinoids, Featuring DM3-Sme, in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of maytansinoids, with a specific focus on the derivative DM3-Sme, in the design and application of Antibody-Drug Conjugates (ADCs). Maytansinoids are highly potent cytotoxic agents that, when linked to a monoclonal antibody, offer a targeted approach to cancer therapy, aiming to maximize efficacy while minimizing systemic toxicity. This document provides a comprehensive overview of their mechanism of action, experimental protocols for their evaluation, and quantitative data from preclinical studies.

Introduction to Maytansinoid ADCs

Maytansinoids, derivatives of the natural product maytansine, are potent mitotic inhibitors that disrupt microtubule assembly, a critical process for cell division.[1] Their high cytotoxicity, however, initially limited their therapeutic potential due to severe side effects.[1] The advent of ADCs provided a solution by enabling the targeted delivery of these potent payloads directly to cancer cells, thereby increasing the therapeutic window.[2]

An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload like a maytansinoid, and a chemical linker that connects the two.[3] The specificity of the mAb ensures that the cytotoxic payload is delivered preferentially to cancer cells, sparing healthy tissues.

This compound is a thiol-containing maytansinoid derivative designed for conjugation to antibodies.[4][5] The "Sme" designation refers to a methyl-disulfide group, which can be used to form a cleavable disulfide bond with a linker on the antibody.[6] This design allows for the stable circulation of the ADC in the bloodstream and the subsequent release of the active maytansinoid payload within the target cancer cell.

Mechanism of Action

The mechanism of action of maytansinoid-based ADCs is a multi-step process that begins with targeted delivery and culminates in apoptotic cell death.

-

Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[3] Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing various degradative enzymes.[7] Within the acidic environment of the lysosome, the linker connecting the maytansinoid to the antibody is cleaved. In the case of disulfide linkers, such as those that can be formed with this compound, the reducing environment of the cell also contributes to the release of the thiol-containing maytansinoid.[6]

-

Microtubule Disruption: The released maytansinoid payload diffuses into the cytoplasm and binds to tubulin, the protein subunit of microtubules.[1] This binding inhibits the polymerization of tubulin, disrupting the dynamic instability of microtubules.[8] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10] This process involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.[9][10]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Caption: Signaling pathway of maytansinoid ADC-induced apoptosis.

Quantitative Data on Maytansinoid ADCs

The efficacy of maytansinoid ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. Pharmacokinetic properties are also crucial for determining the dosing regimen and predicting potential toxicities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro potency of an ADC. The following table summarizes representative IC50 values for maytansinoid ADCs in various cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, maytansinoid payload, and the experimental conditions.

| Cancer Type | Cell Line | Target Antigen | Maytansinoid Payload | IC50 (ng/mL) | Reference |

| Breast Cancer | SK-BR-3 | HER2 | DM1 | 15 - 30 | [2] |

| BT-474 | HER2 | DM1 | 20 - 50 | [2] | |

| MCF-7 | Trop-2 | MMAE | ~10 | [11] | |

| Gastric Cancer | NCI-N87 | HER2 | DM1 | 5 - 20 | [7] |

| Ovarian Cancer | SKOV3 | HER2 | DM1 | ~25 | [12] |

| OVCAR-3 | Mesothelin | DM4 | ~100 | [13] | |

| Lung Cancer | NCI-H226 | Mesothelin | DM4 | ~50 | [13] |

In Vivo Efficacy

The in vivo antitumor activity of maytansinoid ADCs is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key parameters include tumor growth inhibition (TGI) and, in some cases, complete tumor regression.

| Animal Model | Tumor Model (Cell Line) | Target Antigen | Maytansinoid ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| Mouse | NCI-N87 (Gastric) | HER2 | Trastuzumab-DM1 | 10 | >90 | [7] |

| Mouse | HCC-1954 (Breast) | HER2 | Trastuzumab-DM1 | 10 | Significant Regression | [7] |

| Mouse | SKOV3 (Ovarian) | HER2 | Trastuzumab-DM1 | 15 | ~80 | [12] |

| Rat | NCI-N87 (Gastric) | HER2 | Trastuzumab-vc-MMAE | 1 | Significant Inhibition | [14] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These parameters help in determining the appropriate dosing schedule for clinical trials.

| Species | ADC | Analyte | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Rat | Anti-CD22-MCC-DM1 | Total Antibody | 6.7 | 7.9 | [15] |

| Conjugated ADC | 13.4 | 4.5 | [15] | ||

| Monkey | Anti-CD79b-vc-MMAE | Total Antibody | ~15 | ~10 | [16] |

| Conjugated ADC | ~20 | ~5 | [16] | ||

| Mouse | Trastuzumab-MCC-DM1 | Total Antibody | 8.4 | - | [15] |

| Conjugated ADC | 19 | - | [15] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the development and evaluation of maytansinoid ADCs.

ADC Synthesis and Conjugation (Thiol-reactive Maytansinoid)

This protocol outlines the general steps for conjugating a thiol-containing maytansinoid, such as a DM3 derivative, to an antibody via a maleimide-containing linker (e.g., SMCC).

-

Antibody Preparation:

-

Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to remove any interfering substances.

-

If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

-

Linker Activation of Antibody (if using a heterobifunctional linker like SMCC):

-

Dissolve the maleimide-containing linker (e.g., SMCC) in an organic solvent like DMSO.

-

Add the linker solution to the antibody solution at a specific molar ratio to activate the lysine residues.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.

-

Remove excess, unreacted linker by desalting or dialysis.

-

-

Conjugation of Maytansinoid:

-

Dissolve the thiol-containing maytansinoid (e.g., DM3 derivative) in an appropriate solvent.

-

Add the maytansinoid solution to the activated or reduced antibody solution. The maleimide groups on the linker (or directly on the antibody if a maleimide-functionalized antibody is used) will react with the thiol group of the maytansinoid to form a stable thioether bond.

-

Incubate the reaction mixture for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated payload and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

-

ADC Development Workflow

References

- 1. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new TROP2-targeting antibody-drug conjugate shows potent antitumor efficacy in breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. webfiles.pfizer.com [webfiles.pfizer.com]

- 14. youtube.com [youtube.com]

- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxicity of DM3-Sme: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of DM3-Sme, a potent maytansinoid derivative employed as a payload in antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's action, detailed experimental protocols for its assessment, and a summary of its cytotoxic potency across various cancer cell lines.

Core Concept: A Microtubule-Targeting Payload

This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity. As the cytotoxic component of an ADC, this compound is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the highly potent this compound is delivered directly to cancer cells, minimizing off-target toxicity to healthy tissues.

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Quantitative Analysis of Cytotoxicity

The potency of this compound, both as a free molecule and as part of an ADC, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity.

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| BT474 | Breast Cancer | Free Maytansine | 0.42[1] |

| BJAB | Lymphoma | Free Maytansine | 0.27[1] |

| Various Lymphoma Lines | Lymphoma | Maytansinoids | 0.01 - 0.09[2] |

Note: Data for this compound specifically is limited in publicly available literature. The IC50 values for free maytansine and the general range for maytansinoids provide a strong indication of the expected potency.

Experimental Protocols for Assessing Cytotoxicity

The following protocols provide a framework for conducting in vitro cytotoxicity assays to determine the efficacy of this compound or this compound-containing ADCs.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or this compound ADC

-

96-well white-walled plates (for luminescence) or clear plates (for absorbance)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight.

-

Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours, as the cytotoxic effects of microtubule inhibitors can be delayed.[3]

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[1]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways of this compound Induced Apoptosis

The cytotoxic effect of this compound culminates in the induction of apoptosis. This process is orchestrated by a complex network of signaling pathways.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

This compound Induced Apoptotic Signaling Pathway

This compound, by inhibiting tubulin polymerization, triggers a cascade of events leading to apoptosis, primarily through the intrinsic pathway.

Caption: Intrinsic apoptotic pathway induced by this compound.

This guide provides a foundational understanding of the cytotoxicity of this compound. Further research is warranted to expand the database of IC50 values across a broader range of cancer cell lines and to further elucidate the intricate signaling networks involved in maytansinoid-induced cell death.

References

- 1. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of DM3-Sme: A Potent Maytansinoid for Targeted Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The landscape of oncology is being reshaped by the advent of antibody-drug conjugates (ADCs), which offer the promise of targeted chemotherapy with an improved therapeutic window. Central to the efficacy of these biotherapeutics is the cytotoxic payload. This technical guide delves into the discovery and development of DM3-Sme, a highly potent maytansinoid derivative engineered for use in ADCs. We will explore its mechanism of action as a tubulin inhibitor, present key preclinical data, and provide detailed experimental protocols for its evaluation. Furthermore, this document will illustrate the critical signaling pathways and experimental workflows associated with the development of this compound-bearing ADCs. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from the broader maytansinoid class, particularly the closely related analogs DM1 and DM4, to provide a comprehensive overview for the scientific community.

Introduction: The Maytansinoid Family and the Need for Potent Payloads

Maytansinoids are a class of ansa macrolides originally isolated from the shrub Maytenus ovatus.[1] They are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Their high cytotoxicity, often 100 to 1000 times greater than conventional chemotherapeutic agents like doxorubicin, makes them ideal candidates for use as ADC payloads.[1] However, their systemic toxicity precluded their use as standalone therapeutics. The development of ADC technology has provided a means to harness the potent anti-tumor activity of maytansinoids while minimizing off-target effects.

This compound is a derivative of maytansine, specifically designed for conjugation to antibodies. Its high potency is evidenced by an in vitro IC50 value of 0.0011 nM, making it an exceptionally cytotoxic agent.[2] Like other maytansinoids, it exerts its effect by disrupting microtubule dynamics, a fundamental process for cell division.

Discovery and Synthesis

While the specific discovery timeline for this compound is not extensively documented in public literature, its development is a part of the broader effort to synthesize maytansine analogs with appropriate functional groups for antibody conjugation. Maytansinoids like DM1 and DM4 have been more widely studied and serve as the foundation for understanding the structure-activity relationship of compounds like this compound. The synthesis of these derivatives involves modifying the maytansine core to introduce a linker attachment point, often a thiol or disulfide group, enabling stable conjugation to a monoclonal antibody.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of tubulin polymerization. This process is crucial for the formation of the mitotic spindle during cell division.

Signaling Pathway for this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by a this compound-containing ADC, leading to apoptosis of the cancer cell.

Preclinical Data

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) of a DM4-containing ADC against various cancer cell lines.

| Cell Line | Cancer Type | Target Antigen | IC50 (nM) |

| COLO 205 | Colon Carcinoma | Not Specified | ~1.0 |

| HCT-15 | Colon Carcinoma | Not Specified | ~5.0 |

| UO-31 | Renal Cancer | Not Specified | ~3.0 |

| Data is representative and compiled from studies on maytansinoid ADCs.[3] |

In Vivo Pharmacokinetics

Pharmacokinetic parameters of the free payload are critical for understanding the safety and efficacy of an ADC. The following table shows representative plasma concentrations of DM4 in patients treated with a DM4-ADC.

| ADC | Disease | Dose (mg/m²) | Mean Plasma DM4 (ng/mL) |

| Indatuximab Ravtansine | Multiple Myeloma | 140 | 5.0 - 21.9 |

| AVE9633 | Acute Myeloid Leukemia | Not Specified | 1 - 100 |

| Coltuximab Ravtansine | B-Cell Lymphoma | Not Specified | 1 - 100 |

| Data is representative and compiled from clinical trials of DM4-ADCs.[4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize maytansinoid payloads like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 350 nm.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

-

GTP solution (10 mM)

-

This compound or other maytansinoid

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate polymerization by adding GTP (final concentration 1 mM) to the reaction mixture and immediately transfer to the wells.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to determine the rate of polymerization and the extent of inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or ADC-DM3-Sme

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or the ADC for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Experimental and Developmental Workflow

The development of a this compound-based ADC follows a structured workflow from initial payload characterization to preclinical in vivo studies.

Conclusion

This compound represents a potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in oncology. While specific preclinical and clinical data for this compound are not as abundant as for its counterparts DM1 and DM4, the collective knowledge of the maytansinoid class provides a strong foundation for its continued development. The experimental protocols and workflows outlined in this guide offer a framework for researchers and drug developers to evaluate and advance this compound-based ADCs, with the ultimate goal of delivering more effective and targeted therapies to cancer patients.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Maytansinoid ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maytansinoid payloads utilized in Antibody-Drug Conjugates (ADCs), focusing on their mechanism of action, key derivatives, and the experimental methodologies crucial for their development and evaluation.

Introduction to Maytansinoids

Maytansinoids are potent microtubule-targeting agents, originally isolated from the Ethiopian shrub Maytenus ovatus.[1] They are derivatives of maytansine and function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][3] Their high cytotoxicity, with activity in the sub-nanomolar range, makes them ideal payloads for ADCs.[2] However, their systemic toxicity necessitates targeted delivery to cancer cells, a role fulfilled by monoclonal antibodies in an ADC construct.[2]

The two most clinically relevant maytansinoid derivatives are DM1 and DM4.[2] These have been modified to include a thiol group, enabling covalent attachment to a linker molecule, which in turn connects to the antibody.[2]

Mechanism of Action

The primary mechanism of action for maytansinoids is the disruption of microtubule dynamics.[3] This process is critical for various cellular functions, most notably mitosis.

dot

Caption: Mechanism of action of a maytansinoid ADC.

Key Maytansinoid Derivatives: DM1 and DM4

DM1 (emtansine) and DM4 (ravtansine) are the most widely used maytansinoid payloads in ADC development. Their structures are similar, differing in the steric hindrance around the thiol group, which can influence the stability and properties of the resulting ADC.[4]

Quantitative Potency of Maytansinoid ADCs

The in vitro potency of maytansinoid ADCs is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The potency is influenced by factors such as the target antigen expression level, the drug-to-antibody ratio (DAR), and the linker chemistry.[5][6]

| ADC Target | Maytansinoid Payload | Linker Type | Cancer Cell Line | IC50 (pM) |

| HER2 | DM1 | Non-cleavable (SMCC) | SK-BR-3 (Breast Cancer) | 30 - 120 |

| HER2 | DM1 | Non-cleavable (SMCC) | BT-474 (Breast Cancer) | 85 - 148 (as µg/mL) |

| Folate Receptor α | DM4 | Cleavable (SPDB) | Various | Varies with DAR |

| EGFR | DM1 | Non-cleavable (SMCC) | Various | Varies with DAR |

| CanAg | DM1 | Cleavable (Disulfide) | Various | Picomolar range |

| CD33 | DM1/DM4 | Various | MOLM-13 (Leukemia) | ~50 - 10,000 |

Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented is a representative range from multiple sources.[5][6][7][8]

Experimental Protocols

Synthesis of Maytansinoid Payloads (DM1 and DM4)

The semi-synthesis of DM1 and DM4 typically starts from ansamitocin P-3, a natural product obtained from fermentation.[6][9]

dot

Caption: General workflow for the semi-synthesis of DM1 and DM4.

Detailed Methodology for DM4 Synthesis:

-

Preparation of 4-Mercapto-4-methylpentanoic acid: This is a multi-step organic synthesis process involving the reaction of isobutylene sulfide with a suitable carboxylic acid precursor.[10]

-

Esterification with N-methyl-L-alanine: The synthesized thiol-containing carboxylic acid is then reacted with N-methyl-L-alanine to form the corresponding amide.[10]

-

Coupling to Maytansinol: The resulting N-acyl-N-methyl-L-alanine is coupled to maytansinol using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of zinc chloride. This reaction yields a mixture of diastereomers.[10]

-

Purification: The desired L-amino acid-containing isomer is separated and purified using High-Performance Liquid Chromatography (HPLC).[10]

-

Reduction: The purified disulfide-protected maytansinoid is then reduced using a reducing agent like dithiothreitol (DTT) to yield the final thiol-containing DM4.[10]

Antibody-Maytansinoid Conjugation (Lysine Conjugation)

Conjugation to lysine residues is a common method for producing maytansinoid ADCs.[11]

dot

Caption: Workflow for lysine-based conjugation of maytansinoids to antibodies.

Detailed Two-Step Conjugation Protocol:

-

Antibody Modification:

-

Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).

-

Add the bifunctional linker (e.g., SMCC) to the antibody solution. The linker-to-antibody molar ratio will influence the final DAR.

-

Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C).

-

Remove excess linker by purification, for example, using size-exclusion chromatography (SEC).[11]

-

-

Conjugation to Maytansinoid:

-

Prepare the maytansinoid (DM1 or DM4) in an organic co-solvent (e.g., DMA or DMSO).

-

Add the maytansinoid solution to the linker-modified antibody.

-

Incubate the reaction mixture under controlled conditions (e.g., pH, temperature, and time) to allow the thiol group of the maytansinoid to react with the maleimide group of the linker.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated maytansinoid and other reactants using methods like SEC.

-

Characterize the purified ADC for parameters such as DAR, aggregation, and purity.[12]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the maytansinoid ADC and appropriate controls (e.g., unconjugated antibody, free maytansinoid, and vehicle).

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Bystander Killing Effect Assay

The bystander effect refers to the ability of a payload released from a target cell to kill neighboring antigen-negative cells. This can be assessed using co-culture or conditioned medium transfer assays.[13][14]

Co-Culture Assay Protocol:

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cells.

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

-

ADC Treatment: Treat the co-culture with the maytansinoid ADC.

-

Incubation and Imaging: Incubate the plate and monitor the viability of the fluorescently labeled antigen-negative cells over time using fluorescence microscopy or a high-content imaging system.

-

Quantification: Quantify the reduction in the number or confluence of the fluorescent antigen-negative cells to determine the extent of bystander killing.[13]

In Vivo Efficacy Studies (Xenograft Model)

Xenograft models are crucial for evaluating the anti-tumor activity of maytansinoid ADCs in a living system.[15][16]

Protocol:

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, and maytansinoid ADC at different doses). Administer the treatments, typically via intravenous injection.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition, tumor regression, and survival analysis.[16]

Conclusion

Maytansinoid payloads, particularly DM1 and DM4, are highly effective cytotoxic agents that have been successfully incorporated into clinically approved and investigational ADCs. A thorough understanding of their mechanism of action, combined with robust experimental protocols for their synthesis, conjugation, and evaluation, is essential for the continued development of this important class of cancer therapeutics. The methodologies outlined in this guide provide a foundation for researchers and drug developers working to advance the field of antibody-drug conjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]

- 9. ddd.uab.cat [ddd.uab.cat]

- 10. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 11. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 12. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]

- 13. agilent.com [agilent.com]

- 14. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

DM3-Sme Antibody-Drug Conjugates: A Technical Overview of Safety and Preliminary Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM3-Sme is a potent maytansinoid derivative engineered for use as a cytotoxic payload in antibody-drug conjugates (ADCs). As a member of the maytansinoid family, its mechanism of action centers on the inhibition of tubulin polymerization, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1] While specific preclinical and clinical data for ADCs utilizing the this compound payload are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics, the general safety profile of maytansinoid-based ADCs, and detailed experimental protocols for its evaluation. Data from closely related maytansinoid ADCs are included to provide a contextual framework for anticipated performance and potential toxicities.

Introduction to this compound

This compound is a derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus.[1] Maytansinoids are highly cytotoxic agents that have demonstrated significant anti-cancer activity.[1] The "-Sme" designation in this compound likely refers to a thioether linkage, a modification designed to provide a stable covalent bond between the cytotoxic payload and the monoclonal antibody. This stability is a critical attribute for ADCs, aiming to minimize the premature release of the highly potent payload in systemic circulation, thereby reducing off-target toxicities.

The fundamental principle of an ADC is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells that overexpress a particular target antigen. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the cytotoxic payload is released within the cell to exert its therapeutic effect.

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action for maytansinoids, including this compound, is the disruption of microtubule dynamics.

-

Binding to Tubulin: Maytansinoids bind to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.

-

Disruption of Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.

-

Mitotic Arrest and Apoptosis: By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Preliminary Data

Specific in vivo efficacy and safety data for ADCs utilizing the this compound payload are limited in publicly available literature. However, in vitro data demonstrates its high potency.

In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxicity of this compound.

| Compound | In Vitro IC50 | Cell Line | Assay Type |

| This compound | 0.0011 nM | Not Specified | Not Specified |

Table 1: In Vitro Cytotoxicity of this compound.

This sub-nanomolar potency highlights the significant cytotoxic potential of this compound, making it a candidate for targeted delivery via an ADC.

Safety Profile of Maytansinoid ADCs

While a specific safety profile for this compound is not available, the toxicities of maytansinoid-based ADCs have been characterized in preclinical and clinical studies. These toxicities are often related to the payload and can occur due to the premature release of the cytotoxic agent or on-target, off-tumor effects.

General Clinical Toxicities

The following table outlines common adverse events observed with maytansinoid-based ADCs in clinical trials.[2][3] It is important to note that the specific toxicity profile can vary depending on the antibody, linker, and patient population.

| Toxicity Class | Common Adverse Events (Grade ≥ 3) |

| Hematologic | Thrombocytopenia, Neutropenia, Anemia |

| Hepatic | Increased Aspartate Aminotransferase (AST), Increased Alanine Aminotransferase (ALT) |

| Neurologic | Peripheral Neuropathy |

| Ocular | Keratopathy, Blurred Vision |

| Gastrointestinal | Nausea, Diarrhea, Vomiting |

| Constitutional | Fatigue |

Table 2: Common Grade ≥ 3 Toxicities Associated with Maytansinoid-Based ADCs.[2][3]

Hepatotoxicity is a known class effect of maytansinoid payloads.[4] Careful monitoring of liver function is a critical aspect of the clinical development of these agents.

Key Experimental Protocols

The following sections detail standardized protocols for the preclinical evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.

Materials:

-

Target cancer cell lines (expressing the antigen of interest)

-

Control cancer cell lines (negative for the antigen of interest)

-

Complete cell culture medium

-

This compound ADC

-

Control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC or control solutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To confirm that this compound inhibits tubulin polymerization.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

This compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well microplate (UV-transparent)

-

Temperature-controlled spectrophotometer

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.

-

Compound Addition: Add this compound, positive control, or negative control to the appropriate wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to each well.

-

Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (typically every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the polymerization curve of this compound-treated samples to the positive and negative controls to determine its inhibitory effect on tubulin polymerization.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel ADC like one carrying this compound.

Conclusion and Future Directions

This compound is a highly potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its sub-nanomolar in vitro cytotoxicity underscores its promise as an effective anti-cancer agent when delivered specifically to tumor cells. While comprehensive in vivo safety and efficacy data for this compound-containing ADCs are not yet widely available, the established profile of related maytansinoid ADCs provides a valuable framework for anticipating their clinical behavior. Key areas of focus in the development of this compound ADCs will include careful target selection, optimization of the drug-to-antibody ratio, and linker technology to maximize the therapeutic window. Further preclinical studies are warranted to fully characterize the in vivo safety and efficacy profile of ADCs utilizing this promising payload.

References

- 1. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of DM3-Sme to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.[2][3] Maytansinoids, such as DM3, are highly potent tubulin inhibitors that are effective payloads for ADCs.[4] DM3-Sme is a derivative of DM3 designed for conjugation to a monoclonal antibody, typically through a disulfide linkage. This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, purification of the resulting ADC, and subsequent characterization and in vitro evaluation.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety.[2][3] A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2] Therefore, the conjugation process must be carefully controlled and the resulting ADC thoroughly characterized.

Experimental Protocols

This section details the step-by-step procedures for the preparation and evaluation of a this compound ADC.

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation. The number of reactive thiol groups can be controlled by optimizing the concentration of the reducing agent, temperature, and reaction time.[5]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate buffered saline (PBS) containing 1 mM EDTA, pH 7.4

Procedure:

-

Prepare the monoclonal antibody at a concentration of approximately 10 mg/mL.

-

Add borate buffer to the antibody solution.

-

Add a freshly prepared solution of the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to mAb will need to be optimized to achieve the desired number of free thiols. A typical starting point is a 2-10 fold molar excess of reducing agent per disulfide bond to be reduced.[5][6]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[6] The optimal time and temperature should be determined empirically.[5]

-

Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA.

-

Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.

-

Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB).[6]

Protocol 2: Conjugation of this compound to Reduced Monoclonal Antibody

This protocol describes the conjugation of a this compound derivative, which contains a reactive disulfide group (e.g., a pyridyldithio moiety), to the free thiol groups of the reduced monoclonal antibody via a thiol-disulfide exchange reaction.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound with a reactive disulfide group (e.g., DM3-S-S-pyridine) dissolved in an organic solvent like DMSO

-

PBS containing 1 mM EDTA, pH 7.4

-

Organic co-solvent (e.g., acetonitrile or DMSO)

Procedure:

-

Adjust the concentration of the reduced antibody with PBS containing 1 mM EDTA to a final concentration of approximately 2.5 mg/mL.[6] Chill the antibody solution on ice.

-

Prepare the this compound solution in an organic solvent. The molar ratio of this compound to the antibody will influence the final DAR and should be optimized. A typical starting point is a 1.5 to 5-fold molar excess of this compound per free thiol on the antibody.

-

Add the this compound solution to the chilled, stirring antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

-

Allow the reaction to proceed at 4°C for 1-4 hours with gentle mixing. The reaction can be monitored by HPLC to determine the extent of conjugation.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated drug, linker, and other reaction byproducts using Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity, and the addition of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.[7][8]

Materials:

-

Crude ADC solution from Protocol 2

-

HIC column (e.g., Phenyl Sepharose)

-

HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[7]

-

HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[7]

-

Protein concentrator/desalting column

Procedure:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% Mobile Phase A, 33.3% Mobile Phase B).[7]

-

Adjust the salt concentration of the crude ADC solution to match the initial mobile phase conditions.

-

Load the ADC solution onto the equilibrated HIC column.

-

Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). Species with higher DARs will be more hydrophobic and will elute later.

-

Collect fractions and analyze by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the ADC.

-

Pool the desired fractions and buffer exchange into a suitable formulation buffer using a protein concentrator or desalting column.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol describes the essential characterization of the purified ADC to determine its concentration, DAR, and purity.

1. Protein Concentration Determination:

-

Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.

-

Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the monoclonal antibody.

2. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

This method is a relatively simple way to estimate the average DAR.[2]

-

Measure the absorbance of the ADC at 280 nm (protein absorbance maximum) and at the absorbance maximum of the drug (e.g., ~252 nm for maytansinoids).

-

Calculate the DAR using the known extinction coefficients of the antibody and the drug at both wavelengths and solving a set of simultaneous equations.

3. Drug-to-Antibody Ratio (DAR) and Distribution by LC-MS:

-

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the average DAR and the distribution of different drug-loaded species.[3][9]

-

The intact ADC is analyzed by LC-MS, and the resulting mass spectrum shows a distribution of peaks corresponding to the antibody with different numbers of conjugated drug molecules.

-

The mass of each species is used to confirm the number of conjugated drugs, and the relative abundance of each peak is used to calculate the average DAR.[2]

4. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

SEC is used to separate molecules based on their size.

-

The purified ADC is run on an SEC column to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the in vitro potency of the this compound ADC on a target cancer cell line expressing the antigen recognized by the monoclonal antibody. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][10][11]

Materials:

-

Target antigen-positive cancer cell line

-

Antigen-negative control cell line[12]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified this compound ADC

-

Unconjugated monoclonal antibody (as a control)

-

Free this compound drug (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[6][10]

-

Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in cell culture medium.

-

Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for a period of 72-120 hours, as the cytotoxic effect of tubulin inhibitors can be delayed.[12]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The quantitative data generated from the characterization and in vitro experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Characterization of Purified this compound ADC

| Parameter | Method | Result |

| Protein Concentration (mg/mL) | UV-Vis (A280) | Value |

| Average DAR | UV-Vis Spectroscopy | Value |

| Average DAR | LC-MS | Value |

| DAR Distribution (DAR0, DAR2, etc.) | LC-MS | Distribution Profile |

| Monomer Purity (%) | SEC-HPLC | Value |

| Aggregates (%) | SEC-HPLC | Value |

Table 2: In Vitro Cytotoxicity of this compound ADC

| Compound | Cell Line | Target Antigen Expression | IC50 (nM) |

| This compound ADC | Cell Line A | Positive | Value |

| This compound ADC | Cell Line B | Negative | Value |

| Unconjugated mAb | Cell Line A | Positive | Value |

| Free this compound | Cell Line A | Positive | Value |

Visualizations

Diagrams are provided to illustrate the key experimental workflows.

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Caption: Analytical workflow for the characterization of the purified this compound ADC.

Caption: Workflow for the in vitro cytotoxicity assessment of the this compound ADC.

References

- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. hpst.cz [hpst.cz]

- 4. DM3 | 796073-54-6 [amp.chemicalbook.com]

- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]

- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DM3-Sme Linker Chemistry in Stable ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index. Premature release of the payload in circulation can lead to off-target toxicities, while inefficient release at the tumor site can compromise efficacy. The DM3-Sme linker-payload system offers a promising approach to developing stable and effective ADCs.

DM3 is a highly potent maytansinoid, a class of microtubule-inhibiting agents that induce cell cycle arrest and apoptosis.[1] The "Sme" component of the linker refers to a disulfide-containing moiety that facilitates stable conjugation to the antibody and controlled intracellular release of the DM3 payload. This document provides detailed application notes and protocols for the development of stable ADCs using this compound linker chemistry.

This compound Linker Chemistry and Mechanism of Action

The this compound linker-payload is designed for selective release of the potent maytansinoid DM3 within the target cancer cell. The linker utilizes a disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, primarily by glutathione (GSH).

Mechanism of Action:

-

Circulation: The ADC, with the this compound linker, circulates systemically. The disulfide bond in the linker is designed to be stable at physiological pH and in the presence of plasma proteins, minimizing premature payload release.[]

-

Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[3]

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal and lysosomal pathways.

-

Payload Release: Within the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the Sme linker. This releases the active DM3 payload.[]

-

Cytotoxicity: The liberated DM3 binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody